![molecular formula C13H11N5O2S2 B2440619 N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 725706-84-3](/img/structure/B2440619.png)
N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
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Description
N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H11N5O2S2 and its molecular weight is 333.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives similar to N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide to evaluate their antimicrobial potential. For instance, Baviskar, Khadabadi, and Deore (2013) investigated new thiazolidin-4-one derivatives for their antimicrobial activity, highlighting the compound's potential in combating various bacterial and fungal strains B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013. Similarly, compounds with a 1,3,4-oxadiazole nucleus, related to the query chemical, have been synthesized and tested for their antibacterial efficacy, showing moderate to significant activity against both gram-negative and gram-positive bacteria Kashif Iqbal et al., 2017.
Antitumor and Antiproliferative Effects
Research has also explored the antitumor and antiproliferative activities of compounds structurally similar to N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. Albratty, El-Sharkawy, and Alam (2017) synthesized thiophene, pyrimidine, and other derivatives to study their effect on tumor cells, finding some compounds to exhibit promising inhibitory effects M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017. This highlights the potential of such compounds in cancer research and therapy.
Antioxidant Properties
Compounds related to the chemical have been evaluated for their antioxidant activity, which is crucial in combating oxidative stress related to various diseases. Talapuru et al. (2014) prepared amidomethane sulfonyl-linked heterocycles, demonstrating significant antioxidant activity, surpassing even standard antioxidants in some cases Bhanu Prakash Talapuru et al., 2014.
Miscellaneous Applications
Further research into compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide reveals a range of potential applications, including the synthesis and evaluation of novel heterocyclic compounds for various biological activities, such as antimicrobial and hemolytic agents A. Rehman et al., 2016.
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S2/c1-8-6-21-12(15-8)16-10(19)7-22-13-18-17-11(20-13)9-3-2-4-14-5-9/h2-6H,7H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQYXTKADFSJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322976 |
Source
|
Record name | N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826388 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
CAS RN |
725706-84-3 |
Source
|
Record name | N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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